3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, an ethylimino group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.
Introduction of the Ethylimino Group: The ethylimino group is introduced through a reaction with ethylamine or a similar reagent.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazinane ring, often using a palladium-catalyzed cross-coupling reaction.
Final Modifications: Additional steps may be required to introduce the carboxamide group and finalize the structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2-(ethylimino)-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: shares structural similarities with other thiazinane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
492452-15-0 |
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Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4g/mol |
IUPAC Name |
3-ethyl-2-ethylimino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C16H21N3O3S/c1-4-17-16-19(5-2)14(20)10-13(23-16)15(21)18-11-6-8-12(22-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,18,21) |
InChI Key |
DNVGZJFGVOJQAF-UHFFFAOYSA-N |
SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)OC)CC |
Canonical SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)OC)CC |
Origin of Product |
United States |
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